4-肼基-6-三氟甲基喹啉盐酸盐

描述

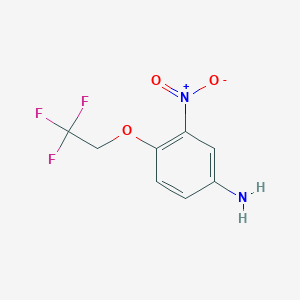

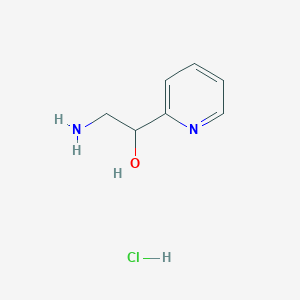

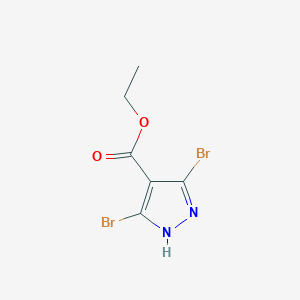

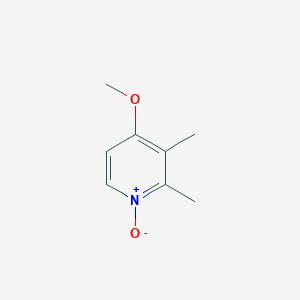

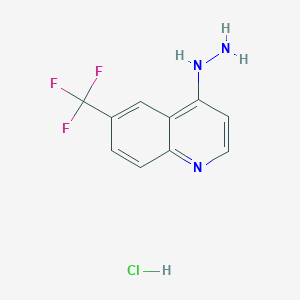

4-Hydrazino-6-trifluoromethylquinoline hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydrazino group attached to a quinoline core, which is further substituted with a trifluoromethyl group. This structure is a versatile starting point for numerous chemical reactions, leading to a wide array of biologically active molecules and potential pharmaceuticals.

Synthesis Analysis

The synthesis of hydrazinoquinoline derivatives is often achieved through the reaction of dichloroquinolines with hydrazine hydrate, resulting in high regioselectivity at the C4 position. This process is exemplified in the preparation of hydrazinylquinoline regio-isomers, which can be further transformed into various substituted pyrrolidin-2,5-diones . Additionally, the reaction of hydrazinoquinolines with trifluoromethyl-β-diketones has been shown to yield a range of substituted pyrazoles and dihydropyrazoles, depending on the substitution pattern of the diketone .

Molecular Structure Analysis

The molecular structure of hydrazinoquinoline derivatives is often confirmed using spectroscopic methods such as IR, NMR (1H and 13C), and mass spectrometry. X-ray structure analysis and theoretical calculations can also provide unequivocal evidence of the synthesized structures . The presence of the trifluoromethyl group in these molecules is particularly interesting as it can significantly influence the electronic properties and reactivity of the compound.

Chemical Reactions Analysis

Hydrazinoquinoline compounds are highly reactive and can undergo various chemical transformations. For instance, they can react with Vilsmeier-Haack reagent to form hydrazone compounds, which exhibit antibacterial activity . The interaction with dicarboxylic acid anhydrides can lead to the formation of hydrazidoacids and imidoaminic structures, depending on the reaction conditions . Furthermore, the reaction with trifluoromethyl-β-diketones can result in the formation of pyrazolines and pyrazoles, with the potential for further rearrangements and cyclizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydrazino-6-trifluoromethylquinoline hydrochloride derivatives are influenced by their molecular structure. The trifluoromethyl group is known to impart unique properties such as increased lipophilicity and metabolic stability. The hydrazino group offers a site for further chemical modifications, which can lead to the synthesis of compounds with diverse biological activities. The synthesized compounds' properties are typically characterized by their spectral data, and their biological activities can be assessed through various assays, such as cytotoxicity tests against bacterial and fungal strains .

科学研究应用

氯喹衍生物的再利用

氯喹是一种众所周知的抗疟疾药,由于其一系列生化特性,一直是再利用工作的主题。研究重点放在其衍生物在除疟疾以外的各种治疗领域的潜在用途上,包括传染性和非传染性疾病。探索氯喹的衍生物旨在利用其生化框架来开发具有增强疗效和减少耐药性问题的化合物,其中可能包括类似物“4-肼基-6-三氟甲基喹啉盐酸盐” (Njaria 等人,2015)。

喹啉衍生物的抗氧化活性

喹啉衍生物因其抗氧化特性而受到研究。用于确定化合物的抗氧化活性的分析方法包括评估转移氢原子或电子的能力的各种分析,这可能与研究“4-肼基-6-三氟甲基喹啉盐酸盐”和相关化合物的抗氧化潜力有关 (Munteanu 和 Apetrei,2021)。

抗菌和抗病毒应用

氯喹及其合成类似物,包括潜在的“4-肼基-6-三氟甲基喹啉盐酸盐”,已因其抗菌和抗病毒活性而受到研究。这些化合物已显示出调节免疫反应和减少促炎细胞因子的潜力,表明其在自身免疫性疾病中的应用以及作为传染病联合疗法的一部分 (Taherian 等人,2013)。

合成和生物活性

与“4-肼基-6-三氟甲基喹啉盐酸盐”具有结构基序的羟基喹啉衍生物的合成和生物活性已得到广泛综述。这些化合物表现出广泛的生物活性,包括抗菌、抗癌和抗真菌作用。此类综述提供了对喹啉衍生物在药物化学中的潜在应用和治疗价值的见解 (Saadeh 等人,2020)。

属性

IUPAC Name |

[6-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)6-1-2-8-7(5-6)9(16-14)3-4-15-8;/h1-5H,14H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXAHLBYQCKSGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589077 | |

| Record name | 4-Hydrazinyl-6-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazino-6-trifluoromethylquinoline hydrochloride | |

CAS RN |

1170816-62-2 | |

| Record name | 4-Hydrazinyl-6-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。